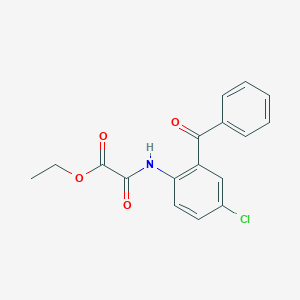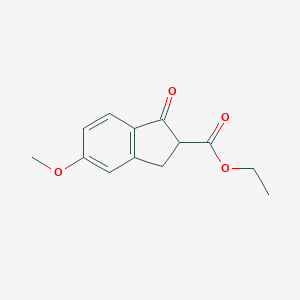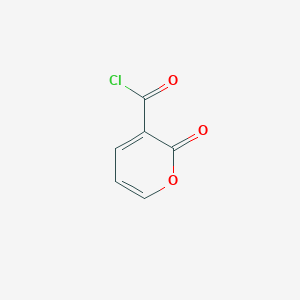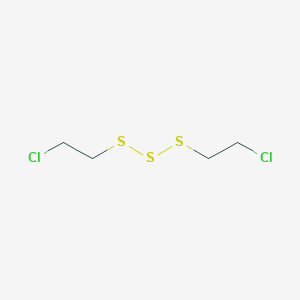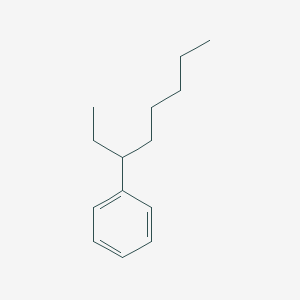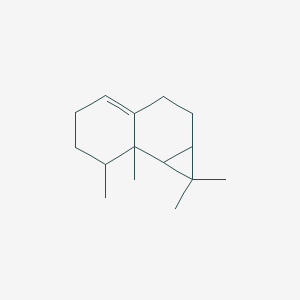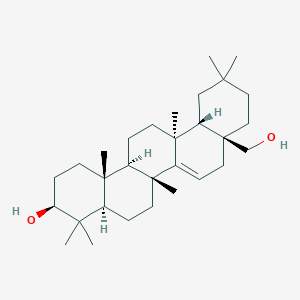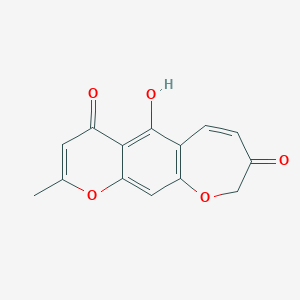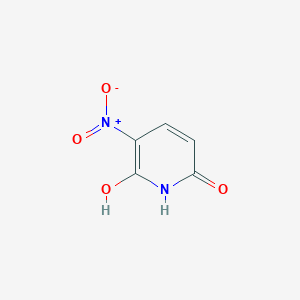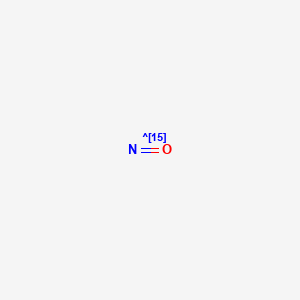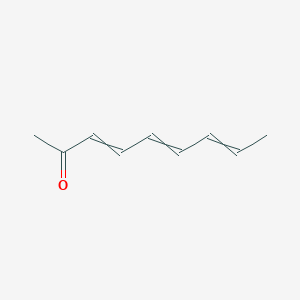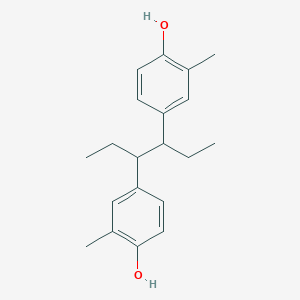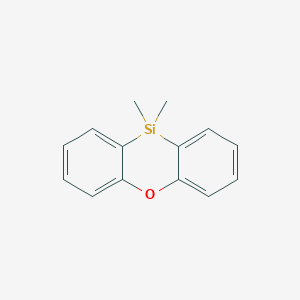
3-Deoxy-D-xylo-hexonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-D-xylo-hexonic acid (DXA) is a rare sugar that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications in various fields. DXA is a six-carbon sugar acid that is structurally similar to glucose and other hexoses, but it lacks one hydroxyl group at the C-3 position. This modification makes DXA a valuable building block for the synthesis of novel carbohydrates and glycoconjugates.
Mécanisme D'action
The mechanism of action of 3-Deoxy-D-xylo-hexonic acid is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, prebiotic, and skin conditioning properties. This compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Deoxy-D-xylo-hexonic acid in lab experiments is its unique chemical structure, which allows for the synthesis of novel carbohydrates and glycoconjugates. This compound is also a natural sugar, which makes it a safer and more environmentally friendly alternative to synthetic sugars.
One of the limitations of using this compound in lab experiments is its rarity and high cost. This compound is not readily available in large quantities, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 3-Deoxy-D-xylo-hexonic acid. One area of interest is the development of new drugs and drug delivery systems based on this compound. Another area of interest is the use of this compound as a natural sweetener and prebiotic in the food industry. Additionally, there is potential for the use of this compound in the development of novel skincare products and cosmetics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Deoxy-D-xylo-hexonic acid can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the use of various chemical reagents to convert starting materials into this compound. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into this compound. Microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce this compound.
Applications De Recherche Scientifique
3-Deoxy-D-xylo-hexonic acid has been extensively studied for its potential applications in various fields, including pharmaceuticals, food, and cosmetics. In the pharmaceutical industry, this compound has been used as a building block for the synthesis of novel drugs and drug delivery systems. This compound has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new cancer therapies.
In the food industry, this compound has been used as a natural sweetener and flavor enhancer. This compound is also a potential prebiotic, which can promote the growth of beneficial gut bacteria and improve digestive health.
In the cosmetics industry, this compound has been used as a moisturizer and skin conditioning agent. This compound has also been shown to possess anti-aging properties, making it a valuable ingredient in anti-aging skincare products.
Propriétés
Numéro CAS |
18521-63-6 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5-/m1/s1 |
Clé InChI |
YGMNHEPVTNXLLS-UOWFLXDJSA-N |
SMILES isomérique |
C([C@H]([C@@H](CO)O)O)[C@H](C(=O)O)O |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
SMILES canonique |
C(C(C(CO)O)O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



